2,5,6-Trichloronicotinamide

Overview

Description

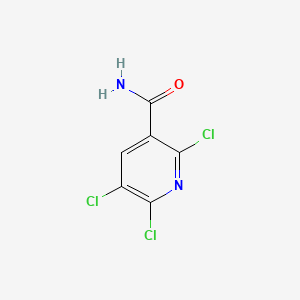

2,5,6-Trichloronicotinamide (CAS No. 142266-62-4) is a chlorinated nicotinamide derivative with the molecular formula C₆H₃Cl₃N₂O. It appears as a white powder and is primarily utilized as a pharmaceutical intermediate, particularly in drug synthesis, skincare formulations, and medical ingredient development . Its structure features a pyridine ring substituted with three chlorine atoms at positions 2, 5, and 6, and an amide functional group, which contributes to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,5,6-Trichloronicotinamide can be achieved through the reaction of nicotinamide with chlorinating agents. One common method involves dissolving nicotinamide in an organic solvent such as diethyl ether, followed by the addition of an excess of a chlorinating agent . The reaction is typically carried out at an appropriate temperature for an extended period to ensure complete chlorination. The reaction mixture is then filtered, and the product is washed and dried to obtain this compound .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction of 2,5,6-Trichloronicotinoyl chloride with ammonium hydroxide in dioxane can yield this compound . This method involves the dropwise addition of 2,5,6-Trichloronicotinoyl chloride to ammonium hydroxide at low temperatures, followed by extraction with dichloromethane .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2,5,6-Trichloronicotinamide can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Formation of substituted nicotinamide derivatives.

Reduction Reactions: Formation of amines or other reduced derivatives.

Oxidation Reactions: Formation of oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

2,5,6-Trichloronicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloronicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Pyridine Derivatives

The closest structural analogs to 2,5,6-Trichloronicotinamide are chlorinated pyridine amines or amides. Key examples include:

Key Findings :

- Bioactivity: Chlorine positioning (2,5,6 vs. 3,5,6) significantly impacts molecular interactions. For example, this compound’s amide group may improve binding to biological targets in drug synthesis compared to non-amide analogs .

Trichloro-Substituted Aromatic Amines

Other trichloro-substituted amines with overlapping applications include:

| Compound Name | CAS Number | Molecular Formula | Application |

|---|---|---|---|

| 4,5,6-Trichloropyrimidin-2-amine | 51501-53-2 | C₄H₃Cl₃N₃ | Agrochemical synthesis |

| N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine | 67747-01-7 | C₁₁H₁₃Cl₃NO | Polymer additives |

Comparison Insights :

- Functional Groups : Unlike this compound, compounds like 4,5,6-Trichloropyrimidin-2-amine contain a pyrimidine ring, which alters electronic density and thermal stability .

- Applications: this compound is uniquely tailored for pharmaceuticals, whereas analogs like N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine are used in industrial polymer systems .

Biological Activity

2,5,6-Trichloronicotinamide (TCNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of TCNA, focusing on its mechanism of action, efficacy against various pathogens and cancer cells, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of nicotinamide, featuring three chlorine atoms substituted at the 2, 5, and 6 positions of the pyridine ring. Its chemical formula is CHClNO.

Biological Activity Overview

The biological activities of TCNA have been explored in various studies, highlighting its potential as an antimicrobial agent and an inhibitor of specific cancer pathways.

Antimicrobial Activity

TCNA has shown significant antimicrobial properties against a variety of bacterial strains. A study indicated that TCNA exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TCNA were determined to be in the range of 25-50 µg/mL against several pathogens, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 25 |

| Micrococcus luteus | 50 |

| Shigella sonnei | 50 |

These findings suggest that TCNA could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Activity

Recent research has also focused on the role of TCNA as a potential anticancer agent. It has been identified as an inhibitor of the KRAS G12C mutation, which is prevalent in several cancers including lung adenocarcinoma and colorectal cancer. The inhibition of this mutation could lead to significant therapeutic benefits for patients with these malignancies .

Mechanism of Action

The proposed mechanism by which TCNA exerts its anticancer effects involves the inhibition of KRAS signaling pathways. By blocking these pathways, TCNA may prevent cancer cell proliferation and induce apoptosis in malignant cells. This mechanism is particularly relevant in cancers characterized by KRAS mutations, which are often resistant to conventional therapies .

Case Studies

Several case studies have documented the effects of TCNA in laboratory settings:

- Study on Antimicrobial Efficacy : In vitro tests demonstrated that TCNA effectively inhibited the growth of multidrug-resistant strains of bacteria. The study concluded that TCNA could serve as a lead compound for developing new antibiotics .

- KRAS Inhibition in Cancer Cells : A study involving human lung cancer cell lines treated with TCNA showed a marked reduction in cell viability and increased apoptosis compared to control groups. The results suggested that TCNA's ability to inhibit KRAS G12C could provide a novel approach to treating specific types of lung cancer .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5,6-trichloronicotinamide derivatives for reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, in analogous trisubstituted benzimidazoles, substituting ether or thioether groups at the 6-position improved yield and stability . Use high-performance liquid chromatography (HPLC) with ultraviolet detection (e.g., 254 nm) to monitor reaction progress and purity. Reference analytical standards (e.g., 2,4,5-trichloroaniline derivatives) for calibration .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 v/v) to quantify impurities. Compare retention times against certified standards (≥95% purity) .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS). For chlorine isotope patterns, electrospray ionization (ESI-MS) is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods for weighing and synthesis to avoid inhalation.

- Wear nitrile gloves and safety goggles; avoid contact with skin or mucous membranes.

- Store in airtight containers at 4°C, away from light, to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Analysis : Replace the 5-position amide group with carboximide or sulfonamide moieties to assess impact on target binding. In FtsZ-targeting benzimidazoles, 4-fluorophenoxy at the 6-position increased potency (MIC: 0.63–12.5 µg/mL) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial FtsZ (PDB ID: 4DXD). Validate with isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd = 1.32 µM for compound 5a) .

Q. How should researchers validate the molecular target of this compound in antimicrobial studies?

- Methodological Answer :

- Target Knockdown : Use CRISPR-Cas9 to delete the putative target gene (e.g., ftsZ in Mycobacterium tuberculosis) and compare inhibitory effects.

- Biophysical Assays : Perform light scattering assays to monitor FtsZ polymerization inhibition. Confirm via transmission electron microscopy (TEM) for filament disassembly .

Q. How to resolve contradictions in bioactivity data across different bacterial strains?

- Methodological Answer :

- Strain-Specific Profiling : Test analogs against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) models. Differences in cell wall permeability (e.g., outer membrane proteins) may explain variability.

- Efflux Pump Inhibition : Co-administer sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Q. Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals for reproducibility .

Tables for Reference

| Key Substituents in Analogs | Biological Activity (MIC Range) | Target Affinity (Kd) |

|---|---|---|

| 4-Fluorophenoxy (6-position) | 0.63–12.5 µg/mL | 1.32 µM |

| Butylthio (6-position) | 2.5–25 µg/mL | 3.81 µM |

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAVDGXPOXFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706399 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142266-62-4 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.